An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key organic intermediate. We will delve into its fundamental chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its critical role in materials science and pharmaceutical development. The insights provided herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Core Chemical Identity and Molecular Structure
4-(trans-4-Propylcyclohexyl)phenol, identified by CAS Number 81936-36-6, is a bifunctional organic molecule featuring a phenol ring linked to a propyl-substituted cyclohexane ring.[1][2] The trans stereochemistry of the 1,4-disubstituted cyclohexane is a crucial structural feature, imparting a rigid, linear, and rod-like shape to the molecule.[3] This specific geometry is fundamental to its primary applications, particularly in the field of liquid crystals.[3][4]
| Identifier | Value | Source(s) |
| CAS Number | 81936-33-6 | [1][5][6] |
| Molecular Formula | C₁₅H₂₂O | [5][6][7] |
| Molecular Weight | 218.33 g/mol | [5][6] |
| IUPAC Name | 4-(trans-4-Propylcyclohexyl)phenol | [5] |
| Synonyms | 1-Hydroxy-4-(trans-4-propylcyclohexyl)benzene | [6] |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)O | [6] |
The molecule's structure combines a hydrophilic, reactive phenolic hydroxyl group with a bulky, hydrophobic propylcyclohexyl moiety. This amphiphilic character dictates its solubility and reactivity profile.[2]
Caption: 2D representation of 4-(trans-4-Propylcyclohexyl)phenol.
Physicochemical Properties
The compound is a white crystalline powder or solid at standard conditions.[5] Its high melting point and boiling point are consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the phenolic hydroxyl group. Its solubility profile is characterized by very low aqueous solubility and good solubility in organic solvents like methanol.[5]
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [5] |
| Melting Point | 138 °C | [5][7] |
| Boiling Point | 339.8 °C at 760 mmHg | [5] |
| Density | 0.978 g/cm³ | [5] |
| Water Solubility | 125 µg/L at 20 °C | [5] |
| LogP | ~5.0 | [5] |
| pKa | 10.21 ± 0.30 (Predicted) | [5] |
Core Applications and Rationale
The utility of 4-(trans-4-propylcyclohexyl)phenol stems directly from its unique molecular architecture.
Liquid Crystal Intermediate
This is the primary and most well-documented application.[1][2] The compound serves as a critical building block (a mesogenic core) for the synthesis of more complex liquid crystal molecules used in modern displays (LCDs).[3][4]
Causality:
-
Rigidity and Linearity: The trans-cyclohexyl ring connected to the phenyl group creates a rigid, rod-like structure. This shape is essential for forming the ordered, anisotropic liquid crystal phases (e.g., nematic phase) required for display technology.[3]
-
Dielectric Anisotropy: The polar phenolic group and the nonpolar aliphatic tail contribute to the molecule's overall dielectric anisotropy, a key property that allows the liquid crystal molecules to align in response to an electric field.[3]
-
Synthetic Handle: The phenolic -OH group provides a convenient and reactive site for further chemical modification, allowing for the attachment of various terminal groups to fine-tune the final liquid crystal's properties (e.g., melting point, viscosity, and optical characteristics).
Caption: Role as an intermediate in liquid crystal display manufacturing.
Pharmaceutical and Organic Synthesis
The compound is also cited as a valuable intermediate in pharmaceutical synthesis and advanced organic synthesis.[1][2] While specific drug pathways are less detailed in public literature, the structure is amenable to several applications:
-
Scaffold for APIs: The phenol and cyclohexane rings can serve as a rigid scaffold to which other pharmacologically active functional groups are attached.
-
Potential Endocrine Modulation: The phenolic structure suggests that it or its derivatives could be investigated for endocrine-disrupting or modulating properties, a field of significant interest in drug development and toxicology.[2]
Synthesis and Purification Strategies
While a definitive, publicly available protocol for the direct synthesis of 4-(trans-4-propylcyclohexyl)phenol is scarce, a plausible and robust synthetic route can be designed based on established organometallic methodologies. A direct Friedel-Crafts alkylation of phenol is often problematic due to catalyst deactivation by the phenolic oxygen and potential for O-alkylation over the desired C-alkylation.[3][8] Therefore, a multi-step approach using a cross-coupling reaction is more reliable for achieving high regioselectivity and yield.
Proposed Synthetic Pathway: Suzuki Coupling
The Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds.[9][10]
Caption: Plausible Suzuki coupling workflow for synthesis.
Step-by-Step Methodology (Hypothetical Protocol)
-
Preparation of Boronic Acid:
-
React trans-4-propylcyclohexyl bromide with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the boronic acid with an organic solvent. Purify as necessary.
-
-
Protection of Phenol:
-
Protect the hydroxyl group of 4-bromophenol using a standard protecting group (e.g., methoxymethyl ether) to prevent interference with the coupling reaction.
-
-
Suzuki Coupling Reaction:
-
Combine the trans-4-propylcyclohexylboronic acid, the protected 4-bromophenol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) until TLC or GC-MS indicates completion of the reaction.
-
-
Deprotection and Workup:
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Add aqueous acid (e.g., HCl) to the organic layer to cleave the protecting group from the phenolic oxygen.
-
-
Purification:
-
Isolate the crude product by removing the solvent under reduced pressure.
-
The final product, a white solid, is purified by recrystallization from a suitable solvent (e.g., heptane or toluene) to achieve high purity (>99%).[1]
-
Self-Validation: Each step of this process can be monitored using standard analytical techniques (TLC, GC-MS) to ensure reaction completion and identify any side products, making the protocol self-validating.
Analytical Characterization
Confirming the identity and purity of synthesized 4-(trans-4-propylcyclohexyl)phenol is paramount. A combination of spectroscopic methods is employed for full characterization.
Caption: Standard analytical workflow for product characterization.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals for each proton environment.
-
Aromatic Protons: Two doublets in the δ 6.7-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.
-
Aliphatic Protons: A complex series of multiplets between δ 0.8-2.5 ppm corresponding to the propyl and cyclohexyl protons. The methyl group of the propyl chain would appear as a triplet around δ 0.9 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.
-
A strong C-O stretching band around 1200-1250 cm⁻¹.
-
Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.
-
Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A clear peak at m/z = 218.33.
-
Fragmentation: Expect to see characteristic fragmentation patterns, including cleavage of the propyl group and fragmentation of the cyclohexyl ring. Alpha cleavage at the bond between the phenyl and cyclohexyl rings is also plausible.
-
Safety, Handling, and Toxicology
While specific hazard codes are not universally listed, related phenolic compounds carry significant warnings.[5] Users must consult the full Safety Data Sheet (SDS) before handling.
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10][11] Prolonged exposure may cause organ damage.[10][11]
-
Handling: Use in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] Avoid creating dust.[9]
-
Toxicological Insight: As a phenol derivative, there is a potential for this compound to act as an endocrine-disrupting chemical (EDC).[2] This possibility should be considered in any application involving biological systems or requiring extensive toxicological assessment.
References
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Vertex AI Search Result[1], Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals.
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Vertex AI Search Result[5], Cas 81936-33-6, 4-(trans-4-Propylcyclohexyl)phenol | lookchem.
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Vertex AI Search Result[2], Buy 4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 - Smolecule.
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Vertex AI Search Result[3], The Chemistry Behind Display Technology: The Role of 4-(trans-4-Propylcyclohexyl)phenol.
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Vertex AI Search Result[12], Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents.
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Vertex AI Search Result, 4-(trans-4-Propylcyclohexyl)phenol 81936-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd..
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Vertex AI Search Result[14], UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions - YouTube.
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Vertex AI Search Result, 11.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
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